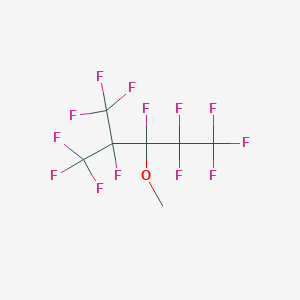

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-

説明

特性

IUPAC Name |

1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13O/c1-21-4(11,3(9,10)7(18,19)20)2(8,5(12,13)14)6(15,16)17/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAGYSDHEJITFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF(CF3)CF(OCH3)CF2CF3, C7H3F13O | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881338 | |

| Record name | 3-Methoxyperfluoro(2-methylpentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132182-92-4 | |

| Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132182-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132182924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxyperfluoro(2-methylpentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Protocol

-

Reagents and Setup :

-

A 500 mL reaction flask is charged with 200 mL of diethylene glycol dimethyl ether.

-

Anhydrous potassium fluoride (58 g, 1 mol) and 18-crown-6 (52.86 g, 0.2 mol) are added to solubilize the fluoride ions.

-

Perfluoro-2-methyl-2,3-epoxypentane (158 g, 0.5 mol) is introduced to form a homogeneous solution.

-

-

Temperature Control :

-

The mixture is heated to 50°C in a water bath, and methyl methanesulfonate (71.59 g, 0.65 mol) is added dropwise over 2 hours.

-

Post-addition, the reaction is maintained at 50°C for 3 hours to ensure complete conversion.

-

-

Workup and Purification :

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Reaction Time | 5 hours (3 hours post-addition) |

| Solvent | Diethylene glycol dimethyl ether |

| Catalyst System | KF/18-crown-6 |

| Purity of Product | 96.79% |

Industrial Production Methods

Industrial synthesis scales the laboratory protocol while addressing challenges in waste management and cost efficiency. Key modifications include:

-

Continuous Flow Reactors : Replace batch processing to enhance heat transfer and reduce side reactions.

-

Solvent Recovery Systems : Diethylene glycol dimethyl ether is recycled through fractional distillation, reducing material costs by ~40%.

-

Quality Control : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) ensure batch consistency.

Table 2: Industrial vs. Laboratory-Scale Comparison

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 0.5 mol starting material | 50–100 mol starting material |

| Yield | 90.83% | 87–89% |

| Purity | 96.79% | ≥95% |

| Solvent Recovery | None | 85–90% recycled |

Reaction Optimization

Catalyst Efficiency

The KF/18-crown-6 system is critical for activating fluoride ions. Substituting 18-crown-6 with tetrabutylammonium bromide (TBAB) reduces yield to 72%, highlighting the crown ether’s role in stabilizing the transition state.

Temperature Effects

Deviating from 50°C leads to side reactions:

-

40°C : Incomplete epoxide ring-opening (63% conversion).

Scalable Synthesis Approaches

Recent advances in fluoro-bicyclo[1.1.1]pentane synthesis offer insights for improving scalability. Although these methods target different compounds, principles such as strain-release fluorination and Raney nickel-mediated debromination could be adapted:

-

Strain-Release Fluorination : Bicyclo[1.1.0]butanes react with CHFBr2 under controlled conditions to install fluorine atoms.

-

Debromination : Raney nickel in ethanol cleaves C–Br bonds with 96% efficiency, a technique potentially applicable to halogenated intermediates of the target compound.

Comparative Analysis with Alternative Methods

化学反応の分析

Types of Reactions

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different fluorinated derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound.

科学的研究の応用

Chemical Properties and Characteristics

Chemistry

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- is utilized as a solvent in chemical reactions due to its stability under various conditions. Its inert nature makes it an ideal medium for reactions sensitive to moisture or other reactive solvents.

Biology

In biological research settings, this compound serves as a non-reactive solvent that minimizes interference in biological assays. Its use in biological studies allows researchers to investigate cellular processes without the confounding effects of reactive solvents.

Medicine

The compound is being investigated for its potential role in drug delivery systems. Its unique properties may enhance the solubility and bioavailability of certain pharmaceuticals. Research is ongoing to explore its effectiveness in encapsulating drugs for targeted delivery.

Industry

In the electronics sector, Pentane HFE-7300 is employed as a cleaning agent due to its ability to dissolve oils and residues without leaving harmful residues. Additionally, it is used as a heat transfer fluid in various industrial processes due to its high thermal stability.

Case Study 1: Environmental Impact Assessment

A study conducted by the EPA evaluated the environmental persistence of Pentane HFE-7300. The findings indicated that the compound exhibits significant bioaccumulation potential in aquatic environments due to its chemical structure and resistance to degradation . This highlights the need for careful monitoring of its use and disposal.

Case Study 2: Toxicological Profile

Research has shown that exposure to PFAS compounds like Pentane HFE-7300 raises health concerns related to bioaccumulation and potential toxic effects on human health. The EPA has initiated investigations into the long-term health impacts associated with exposure to this compound and similar substances .

作用機序

The mechanism of action of Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorinated ether structure. The compound’s stability and inertness make it suitable for applications where minimal chemical reactivity is desired. The pathways involved include its role as a solvent or carrier in various processes .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane

- Synonyms: HFE-7300, 3-methoxyperfluoro(2-methylpentane), DMTP (in fire retardant contexts)

- CASRN : 132182-92-4

- Molecular Formula : C₇H₃F₁₃O

- Molecular Weight : 350.08 g/mol

Physical Properties :

- Boiling Point : 100°C

- Appearance : Colorless liquid

- Density : High-pressure liquid density studies (283–363 K, up to 100 MPa) confirm its stability in industrial applications .

Table 1: Key Properties of HFE-7300 and Structurally Related Compounds

Structural and Functional Differences

HFE-7300 vs. HFE-7200/HFE-7500 :

- HFE-7300 has a branched pentane backbone with a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group, while HFE-7200 (C₄H₃F₉O) and HFE-7500 (C₆H₃F₁₁O) are shorter/longer-chain hydrofluoroethers .

- Density : HFE-7300 exhibits higher density (1.6–1.8 g/cm³ at 298 K) compared to HFE-7200 (1.4–1.5 g/cm³), making it more effective in high-pressure systems .

HFE-7300 vs. Fluoroketones: Perfluoro(2-methyl-3-pentanone) (C₆F₁₀O) contains a ketone group instead of an ether, leading to faster vaporization in fire suppression but lower thermal stability .

HFE-7300 vs. Decafluoropentane :

- Decafluoropentane (C₅H₂F₁₀) lacks oxygen and functional groups, resulting in lower molecular weight and boiling point. It is used in medical imaging rather than industrial applications .

Environmental and Regulatory Profiles

- Fluoroketones : Preferred in fire suppression for zero ozone depletion and low GWP .

生物活性

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- (commonly referred to as HFE-7300) is a fluorinated compound that falls under the category of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds which confer unique properties such as high thermal stability and resistance to chemical degradation. This article explores the biological activity of HFE-7300 through an analysis of its toxicological profile, environmental persistence, and potential health effects.

- Molecular Formula : C₇H₃F₁₃O

- Molecular Weight : 350.08 g/mol

- CAS Number : 132182-92-4

- Physical State : Colorless to almost colorless clear liquid

Toxicological Profile

The biological activity of HFE-7300 is primarily assessed through its toxicological effects on human health and the environment. Research indicates that PFAS can accumulate in biological systems and exhibit various toxic effects.

- Bioaccumulation : Studies show that certain PFAS compounds can bioaccumulate in human tissues and wildlife due to their persistence in the environment. HFE-7300 is suspected to share this property due to its structural similarities with other PFAS compounds .

- Health Effects : The U.S. Environmental Protection Agency (EPA) has identified several health concerns associated with PFAS exposure, including:

Environmental Persistence

HFE-7300 exhibits high environmental persistence due to the strength of its carbon-fluorine bonds. This persistence raises concerns regarding long-term exposure and accumulation in ecosystems.

| Property | Value |

|---|---|

| Stability | High |

| Degradation | Very slow |

| Environmental half-life | Months to years |

Case Study 1: Human Exposure

A study conducted by the EPA highlighted that a significant portion of the U.S. population has detectable levels of PFAS in their blood serum due to widespread environmental contamination. The study indicated that HFE-7300 could be part of this contamination due to its use in various industrial applications .

Case Study 2: Ecotoxicology

Research published in environmental toxicology journals has shown that fluorinated compounds like HFE-7300 can adversely affect aquatic organisms. For instance, fish exposed to contaminated water showed altered reproductive behaviors and increased mortality rates .

Regulatory Status

The EPA has proposed adding HFE-7300 to the Toxic Release Inventory (TRI), recognizing it as a chemical of special concern based on its toxicity profile and potential for environmental harm . This regulatory action aims to enhance reporting and management practices for PFAS.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Focus on and NMR to resolve fluorinated carbons and trifluoromethyl/methoxy groups. For example, chemical shifts for -CF groups typically range from -60 to -80 ppm .

- FTIR : Identify C-F stretching vibrations (1000–1300 cm) and methoxy C-O stretches (~1100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (252.0534 g/mol) and fragmentation patterns (e.g., loss of -OCH) .

- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

Q. What synthetic routes are documented for this compound, and how do their efficiencies compare?

- Methodological Answer :

- Fluorination Pathways : Direct fluorination of pentane derivatives using SF or electrochemical fluorination (ECF), though ECF may yield mixed perfluoroalkanes .

- Methoxy Introduction : Nucleophilic substitution (e.g., using dimethyl sulfate, CAS 77-78-1) on fluorinated intermediates under anhydrous conditions .

- Comparative Efficiency :

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Fluorination | 60–70 | 90–95 | Byproduct formation |

| ECF | 50–65 | 85–90 | Scalability issues |

| Stepwise Substitution | 75–85 | >98 | Requires intermediate purification |

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s inductive effect reduces electron density at adjacent carbons, hindering nucleophilic attacks but facilitating radical reactions. For example, the trifluoromethyl group stabilizes transition states in SN2 reactions .

- Computational Modeling : Use molecular orbital (MO) theory to predict reactive sites. HOMO-LUMO gaps indicate susceptibility to electrophilic substitution at the methoxy group .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs under identical conditions (e.g., Suzuki coupling) .

Q. What discrepancies exist between experimental and computational thermophysical data for this compound?

- Methodological Answer :

- NIST Data : Boiling point (est. 85–90°C) and density (~1.6 g/cm) are experimentally derived .

- Computational Predictions : Molecular dynamics (MD) simulations may overestimate boiling points due to inadequate force-field parameterization for fluorinated moieties.

- Resolution Strategies : Refine force fields using ab initio calculations (e.g., MP2/cc-pVTZ) for fluorine-carbon interactions .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- Degradation Studies : Use OECD 301B (Ready Biodegradability) to measure half-life in aqueous systems. Perfluorinated compounds often show persistence (>1 year) .

- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask HPLC. High log (>4) indicates bioaccumulation risk .

- Analytical Detection : LC-MS/MS with MRM (multiple reaction monitoring) for trace quantification in environmental matrices .

Application-Oriented Research Questions

Q. How does this compound’s solvent performance compare to other fluorinated ethers in semiconductor manufacturing?

- Methodological Answer :

- Dielectric Constant : Compare with HFE-7100 (3-Methoxyperfluorobutane); this compound’s higher fluorine content may reduce surface tension (~15 mN/m) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to evaluate decomposition temperatures (>200°C expected due to C-F bond strength) .

- Purity Requirements : Gas chromatography (GC-FID) ensures ≤0.1% impurities for semiconductor-grade solvents .

Data Contradictions & Resolution

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Key Variables : Anhydrous conditions (critical for methoxy group retention), fluorinating agent purity, and reaction temperature control.

- Standardization : Implement in situ FTIR to monitor intermediate formation and automate quenching steps .

- Inter-Lab Validation : Collaborative trials using harmonized protocols (e.g., ASTM E2857) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。